3,4,5-トリメトキシ-N-(4-オキソ-3-フェニル-4H-クロメン-2-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

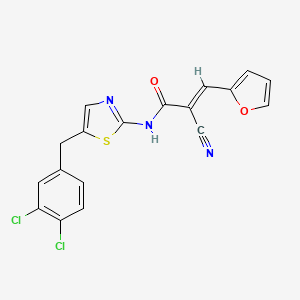

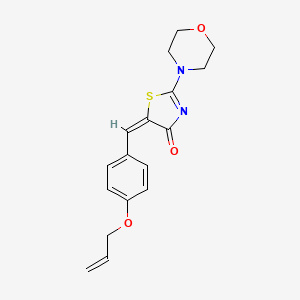

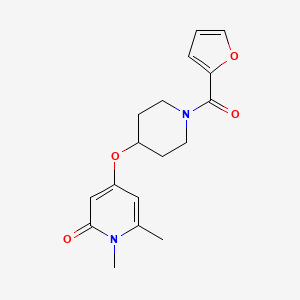

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a useful research compound. Its molecular formula is C25H21NO6 and its molecular weight is 431.444. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

一連の新規3,4,5-トリメトキシシンナマミド-結合1,2,3-トリアゾール誘導体は、MCF-7およびA549細胞株に対するin vitro抗がん活性をスクリーニングするために調製されました . 試験された化合物のほとんどは、両方の癌細胞株に対して顕著な活性を示しました .

結晶構造解析

3,4,5-トリメトキシ-N-(4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)ベンザミドの結晶構造が研究されました . この化合物は、モノクリニック空間群P2 1 /cで、a = 13.448 (3) Å、b = 18.975 (4) Å、c = 19.670 (4) Å、β = 105.63 (1)°、V = 4833.8 Å 3、Z = 4で結晶化します .

抗菌評価

3,4,5-トリメトキシシンナマミドの誘導体が合成され、抗菌特性について特徴付けられました .

細胞生存率評価

MTTアッセイは、酸化還元電位に依存する細胞生存率を評価する方法であり、3,4,5-トリメトキシ-N-(4-オキソ-3-フェニル-4H-クロメン-2-イル)ベンザミドの活性を試験するために使用されてきました . 活発に呼吸する細胞は、水溶性MTTを不溶性の紫色のホルマザンに変換します .

不安治療

高架式十字迷路(EPM)試験は、不安の適切な齧歯類モデルであり、新規の不安解消薬を発見し、不安の心理学的および神経化学的基礎を調査するために使用されてきました . 3,4,5-トリメトキシシンナマミドの誘導体は、この文脈で使用されてきました .

ストレス緩和

作用機序

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play critical roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the polymerization of tubulin, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation , affecting signal transduction pathways.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (37040) and structure suggest that it may have good bioavailability .

Result of Action

The compound’s action results in a variety of cellular effects. For example, it can trigger caspase activation, leading to programmed cell death or apoptosis . It also inhibits Taq polymerase and telomerase, affecting DNA replication and cell aging .

生化学分析

Biochemical Properties

The 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to interact with several enzymes and proteins. For instance, TMP derivatives have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is often inhibitory, leading to decreased activity of the targeted enzyme or protein .

Cellular Effects

In terms of cellular effects, 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to influence cell function in several ways. For example, TMP derivatives have been associated with anti-cancer effects by effectively inhibiting key proteins involved in cell proliferation and survival . Additionally, these compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide exerts its effects through various mechanisms. For instance, TMP derivatives have been found to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through the binding of the TMP group to the colchicine binding site of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

Tmp derivatives have been associated with long-term anti-cancer effects, suggesting that they may have stable and lasting impacts on cellular function .

特性

IUPAC Name |

3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSITTNUAADFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)